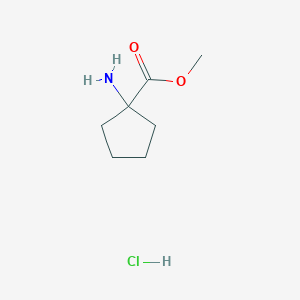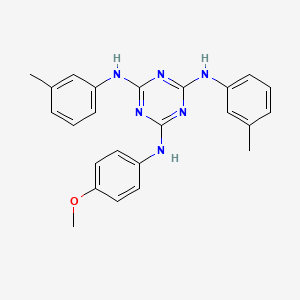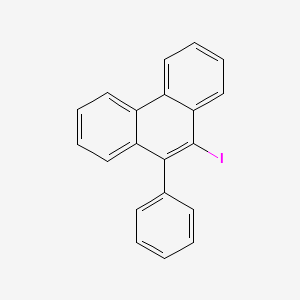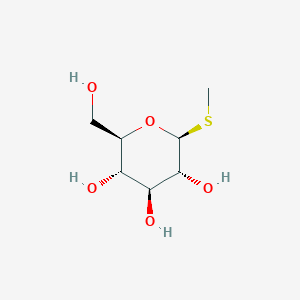
Methyl-beta-D-thioglucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-beta-D-thioglucopyranoside: is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl-beta-D-thioglucopyranoside can be synthesized through multiple steps starting from D-glucose. One common method involves the acetylation of D-glucose to form pentaacetylglucose, followed by bromination to produce acetobromo glucose. This intermediate then reacts with thiourea to form an isothiuronium salt, which is subsequently neutralized and reduced to yield the thiol. The thiol reacts with methyl iodide to form the final product, this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Methyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glycosidic bond can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioglycosides.
科学研究应用
Chemistry: Methyl-beta-D-thioglucopyranoside is used as a building block in the synthesis of more complex molecules. Its stability and resistance to enzymatic degradation make it a valuable tool in synthetic organic chemistry .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It serves as a substrate for glycosidases and helps in understanding the mechanisms of these enzymes .
Medicine: The compound is used in drug development and delivery systems. Its stability and biocompatibility make it suitable for formulating drugs that require controlled release or targeted delivery .
Industry: this compound is used in the production of detergents and surfactants. Its ability to solubilize membrane proteins without denaturing them is particularly valuable in the pharmaceutical and biotechnology industries .
作用机制
Methyl-beta-D-thioglucopyranoside exerts its effects by interacting with specific molecular targets, such as glycosidases. The sulfur atom in the glycosidic bond makes it resistant to hydrolysis by these enzymes, allowing it to act as a competitive inhibitor. This inhibition helps in studying the enzyme’s activity and understanding its role in various biological processes .
相似化合物的比较
Methyl-beta-D-glucopyranoside: Similar structure but with an oxygen atom in the glycosidic bond instead of sulfur.
Methyl-beta-D-thiogalactoside: Similar structure but with a galactose moiety instead of glucose.
Octyl-beta-D-thioglucopyranoside: Similar structure but with an octyl group instead of a methyl group.
Uniqueness: Methyl-beta-D-thioglucopyranoside is unique due to its sulfur-containing glycosidic bond, which provides enhanced stability and resistance to enzymatic hydrolysis compared to its oxygen-containing counterparts. This makes it particularly useful in applications where stability and resistance to degradation are crucial .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNFLTVAMOOPJ-ZFYZTMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436454 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-09-9 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
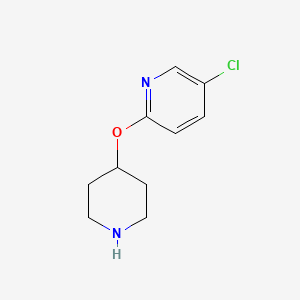
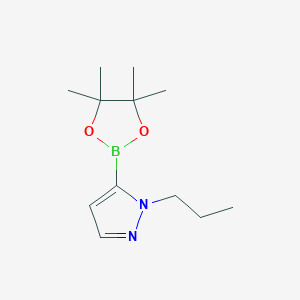
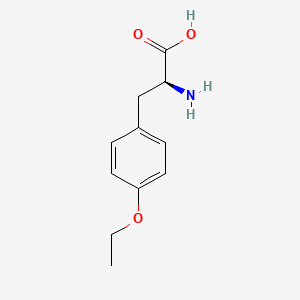

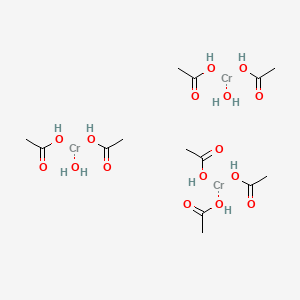
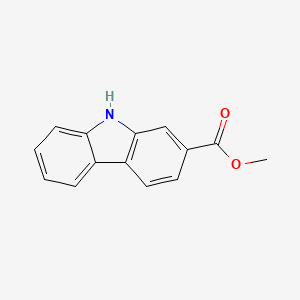

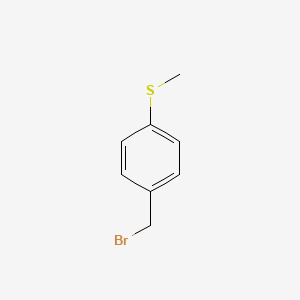
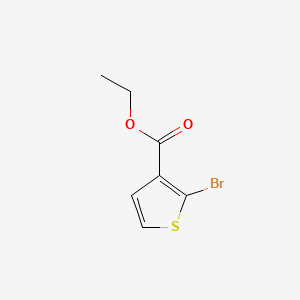
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
